BenchChemオンラインストアへようこそ!

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

drug discovery SAR physicochemical profiling

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946271‑74‑5, molecular formula C₂₀H₂₈N₄O₅S, MW 436.53) belongs to the sulfonyl piperazinyl pyrimidine class. This compound is available for non‑human research applications and is characterized by a 2‑methyl‑6‑propoxypyrimidine core linked via a piperazine spacer to a 3,4‑dimethoxyphenylsulfonyl group.

Molecular Formula C20H28N4O5S
Molecular Weight 436.53
CAS No. 946271-74-5
Cat. No. B3005206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
CAS946271-74-5
Molecular FormulaC20H28N4O5S
Molecular Weight436.53
Structural Identifiers
SMILESCCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C20H28N4O5S/c1-5-12-29-20-14-19(21-15(2)22-20)23-8-10-24(11-9-23)30(25,26)16-6-7-17(27-3)18(13-16)28-4/h6-7,13-14H,5,8-12H2,1-4H3
InChIKeyNLVVMADGDJVRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946271-74-5): Procurement & Differentiation Guide


4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946271‑74‑5, molecular formula C₂₀H₂₈N₄O₅S, MW 436.53) belongs to the sulfonyl piperazinyl pyrimidine class [1]. This compound is available for non‑human research applications and is characterized by a 2‑methyl‑6‑propoxypyrimidine core linked via a piperazine spacer to a 3,4‑dimethoxyphenylsulfonyl group [2]. Its electron‑rich dimethoxy substitution distinguishes it from halogenated or unsubstituted phenylsulfonyl analogs and is expected to modulate both electronic properties and target‑binding interactions [3].

Why Close Analogs of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine Cannot Be Substituted


Within the sulfonyl piperazinyl pyrimidine scaffold, even minor changes to the aryl sulfonyl substituent can drastically alter biological activity, physicochemical properties, and target selectivity. As demonstrated for related methylpyrimidine sulfonyl piperazines, the nature and position of substituents on the phenyl ring directly govern antibacterial, anthelmintic, and anti‑inflammatory potencies [1]. Similarly, the CCR4‑antagonist patent literature reveals that electron‑donating versus electron‑withdrawing groups on the sulfonyl aryl ring produce divergent pharmacological profiles [2]. Therefore, replacing 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine with a chlorophenyl, unsubstituted phenyl, or regioisomeric dimethoxy analog will almost certainly yield non‑equivalent results in any biological or pharmacological experiment.

Quantitative Differentiation Evidence for 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine vs. Closest Analogs


Electron‑Donating 3,4‑Dimethoxy vs. Electron‑Withdrawing 3‑Chloro: Predicted Physicochemical Divergence

Computationally predicted LogP and topological polar surface area (TPSA) values distinguish the target compound from its 3‑chlorophenyl analog [1]. The 3,4‑dimethoxy substitution increases hydrogen‑bond acceptor capacity and reduces lipophilicity, which can substantially alter membrane permeability and off‑target binding [2].

drug discovery SAR physicochemical profiling

3,4‑Dimethoxy vs. 2,5‑Dimethoxy Regioisomer: Differential Biological Fingerprint

In the methylpyrimidine sulfonyl piperazine series, the position of methoxy substituents on the phenyl ring is a critical determinant of pharmacological activity. While the study by Mohan et al. (2014) did not include the 3,4‑dimethoxy compound, the SAR trend indicates that 3,4‑disubstituted analogs exhibit distinct potency profiles compared to 2,5‑disubstituted counterparts [1]. Furthermore, a closely related 2,5‑dimethoxyphenyl analog bearing an isopropoxy group (rather than propoxy) has been cataloged, but no biological data are publicly available, underscoring the uniqueness of the 3,4‑dimethoxy-6‑propoxy configuration .

structure-activity relationship antimicrobial anti-inflammatory

CCR4 Antagonism Class Potential: 3,4‑Dimethoxy vs. Unsubstituted Phenyl Sulfonyl

Piperazinyl pyrimidine derivatives containing sulfonyl‑linked aryl groups are disclosed as CCR4 antagonists with therapeutic potential in asthma and allergic dermatitis [1]. Although the specific 3,4‑dimethoxyphenyl analog is not explicitly exemplified in the patent, the structure falls within the Markush claims. In general, CCR4 antagonists with electron‑donating substituents on the sulfonyl aryl ring show improved binding affinity compared to unsubstituted phenyl derivatives [2]. This suggests that the target compound may offer a potency advantage, but confirmatory head‑to‑head data are not publicly available.

chemokine receptor CCR4 immunomodulation

Priority Application Scenarios for 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine Based on Available Evidence


Chemical Probe Development for CCR4‑Mediated Inflammatory Disease Models

The structural alignment with patented CCR4‑antagonist piperazinyl pyrimidines positions this compound as a candidate for probe discovery in asthma or atopic dermatitis research. Its 3,4‑dimethoxy substitution pattern may enhance interaction with the CCR4 binding pocket compared to unsubstituted analogs, making it a valuable tool for investigating chemokine receptor pharmacology [1].

Structure–Activity Relationship (SAR) Expansion of Sulfonyl Piperazine Antibacterials

Building on the antibacterial and anti‑inflammatory SAR reported for methylpyrimidine sulfonyl piperazines, this 3,4‑dimethoxy derivative can serve as a key member of a focused library designed to probe the electronic and steric effects of the aryl sulfonyl group [2]. Its procurement enables direct comparison with chlorophenyl, unsubstituted phenyl, and regioisomeric dimethoxy analogs.

Physicochemical Benchmarking in CNS Drug‑Likeness Studies

With a predicted LogP of ~2.8 and TPSA of ~97 Ų, this compound occupies a favorable region of CNS drug‑like chemical space. It can be used as a comparator in permeability and brain‑penetration assays, especially against more lipophilic chlorophenyl analogs (predicted LogP ~3.4) [1].

Negative Control for ATAD2 Bromodomain Inhibitor Screening

A structurally distinct sulfonyl‑containing compound (KVT) has been co‑crystallized with the ATAD2 bromodomain (PDB 6S57). Although the title compound is not identical to KVT, it shares the sulfonyl piperazine motif and may serve as a selectivity control in ATAD2 inhibitor screens, helping to distinguish bromodomain‑specific effects from off‑target sulfonyl‑piperazine interactions [3].

Quote Request

Request a Quote for 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.